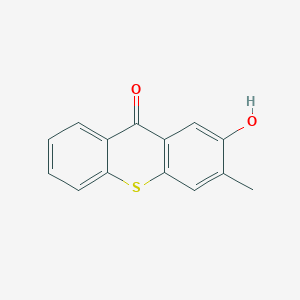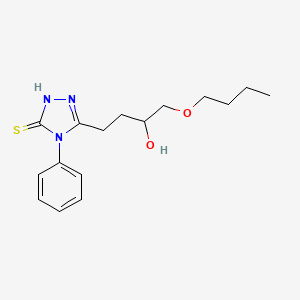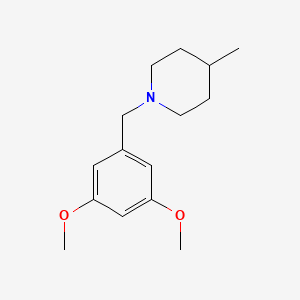![molecular formula C18H17N3O3S B5151550 N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B5151550.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide is a complex organic compound that features a benzodioxole ring and a benzimidazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Benzimidazole Ring: This often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Thioether Formation: The final step could involve the reaction of the benzimidazole derivative with a suitable thiol compound under basic conditions to form the thioether linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings or at the amide linkage.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, compounds with benzimidazole and benzodioxole structures can interact with various enzymes or receptors, potentially inhibiting or activating them. The exact molecular targets and pathways would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole Derivatives: Known for their antifungal and antiparasitic activities.
Benzodioxole Compounds: Often explored for their psychoactive properties and potential therapeutic effects.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide is unique due to the combination of the benzodioxole and benzimidazole moieties, which could confer a distinct set of biological activities and chemical reactivity compared to other compounds.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-11-2-4-13-14(6-11)21-18(20-13)25-9-17(22)19-8-12-3-5-15-16(7-12)24-10-23-15/h2-7H,8-10H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYFWRCCALSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5151473.png)
![(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5151479.png)
![N-cyclopropyl-1'-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5151482.png)

![N-[4-(4-methoxyphenyl)butan-2-yl]-3-methylsulfanylaniline](/img/structure/B5151506.png)

![N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide](/img/structure/B5151511.png)
![2-phenyl-N-[2-(2-phenylbutanamido)ethyl]butanamide](/img/structure/B5151517.png)
![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5151521.png)
![methyl 3-({[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5151527.png)
![2-(4-chlorophenylthio)-N-[2-(2-furylmethylthio)ethyl]acetamide](/img/structure/B5151532.png)

![2-(2-fluorophenyl)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide](/img/structure/B5151552.png)
![3-(4-bromophenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5151559.png)
